1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

CO₂ utilization cyclic carbonate synthesis organocatalysis

Synthesizing diverse 4-phenylpiperazine libraries often requires multi-step sequences that slow SAR exploration. 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a pivotal intermediate whose terminal epoxide enables parallel nucleophilic opening in a single step. • One-step diversification with amines, thiols, and carboxylates • CO₂ fixation to cyclic carbonates at up to 99% yield (Ea = 39.6 kJ/mol) • Prochiral epoxide for enantioselective hydrolysis to chiral diols Bulk stock available for immediate dispatch.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 72566-27-9
Cat. No. B13644173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
CAS72566-27-9
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2CO2)C3=CC=CC=C3
InChIInChI=1S/C13H18N2O/c1-2-4-12(5-3-1)15-8-6-14(7-9-15)10-13-11-16-13/h1-5,13H,6-11H2
InChIKeyODICSUWNOCWVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Chemical Profile


1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine or 1-glycidyl-4-phenylpiperazine) is a bifunctional synthetic intermediate that combines a 4-phenylpiperazine scaffold with a terminal epoxide group . This structural arrangement confers reactivity characteristic of both arylpiperazine pharmacophores and electrophilic epoxides, positioning it as a versatile building block for constructing pharmaceutical candidates, particularly those targeting neurotransmitter receptors or requiring epoxide ring-opening for downstream functionalization [1].

Why 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Cannot Be Simply Replaced


Attempting to substitute 1-(oxiran-2-ylmethyl)-4-phenylpiperazine with non-epoxide-containing 4-phenylpiperazine derivatives (e.g., 1-phenylpiperazine or 1-methyl-4-phenylpiperazine) fundamentally alters the synthetic pathway. The terminal epoxide ring is the essential electrophilic handle for downstream nucleophilic opening, enabling direct installation of diverse functionality (amines, thiols, carboxylates) in a single step . In contrast, the corresponding diol analog (dropropizine) has already consumed the epoxide, eliminating this reactive versatility [1]. The presence of the epoxide also modulates the basicity of the piperazine N4 nitrogen, which can impact both receptor-binding pharmacodynamics and the compound's performance in Lewis acid-catalyzed transformations such as CO₂ fixation [2].

Differentiating Evidence for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine


CO₂ Fixation to Cyclic Carbonate: Epoxide Advantage

Under phenol-functionalized phosphonium iodide catalysis, terminal epoxides including 1-(oxiran-2-ylmethyl)-4-phenylpiperazine are converted to cyclic carbonates at room temperature with yields up to 99%. The first-order kinetic dependence on epoxide concentration (Ea = 39.6 kJ/mol for the model substrate) underpins its reactivity [1]. In contrast, the corresponding diol (dropropizine) is unreactive under these conditions, as it lacks the strained three-membered ring required for catalytic insertion [2].

CO₂ utilization cyclic carbonate synthesis organocatalysis

Epoxide Ring-Opening Energy Barrier and Selectivity

Density functional theory (DFT) calculations on phenol-based phosphonium halide-catalyzed epoxide ring-opening reveal a Gibbs energy barrier of 72 kJ/mol for the iodide salt and 97 kJ/mol for the bromide salt [1]. While these calculations were performed on a model epoxide, they demonstrate the tunability of ring-opening kinetics based on counterion selection – a parameter that can be exploited for chemoselective reactions when 1-(oxiran-2-ylmethyl)-4-phenylpiperazine is employed in complex molecule synthesis.

DFT calculations reaction mechanism epoxide ring-opening

Physicochemical Properties vs. 1-Phenylpiperazine

The addition of the epoxide moiety to the 4-phenylpiperazine scaffold increases the molecular weight by approximately 56 Da (from 162.23 to 218.29 g/mol), adds one hydrogen bond acceptor (from 2 to 3), and increases the topological polar surface area (tPSA) compared to the parent 1-phenylpiperazine . These changes influence CNS penetration predictions and solubility, differentiating it from non-oxirane-substituted analogs in drug design campaigns.

physicochemical properties drug-likeness CNS drug design

Synthetic Intermediacy for Dropropizine Production

Patent and literature routes to dropropizine (an antitussive agent) can proceed via two distinct pathways: (a) direct alkylation of 1-phenylpiperazine with 3-chloro-1,2-propanediol to give the diol directly, or (b) alkylation with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-4-phenylpiperazine followed by epoxide hydrolysis [1][2]. The epoxide intermediate route offers the advantage of isolating a stable, storable building block that can be ring-opened under controlled conditions to generate either the racemate or, via enantioselective hydrolysis, enantiomerically enriched levodropropizine .

process chemistry antitussive synthesis step economy

Applications of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine


Diversity-Oriented Synthesis via Epoxide Handle

Medicinal chemistry groups constructing compound libraries around the 4-phenylpiperazine scaffold can procure 1-(oxiran-2-ylmethyl)-4-phenylpiperazine as a pivotal intermediate. The epoxide ring enables parallelized nucleophilic opening with amine, thiol, and carboxylate building blocks to generate diverse compound arrays in one step. This strategy circumvents the need to synthesize individual substituted piperazines from scratch, reducing overall synthetic step count and improving SAR exploration efficiency. The high-yielding CO₂ fixation to cyclic carbonates further expands the accessible chemical space from a single intermediate [1].

Sustainable Polymer Precursor Development

The demonstrated activity of terminal epoxides in phosphonium-catalyzed CO₂ fixation to cyclic carbonates positions 1-(oxiran-2-ylmethyl)-4-phenylpiperazine as a candidate for the preparation of piperazine-containing polycarbonate precursors or non-isocyanate polyurethanes (NIPUs). The quantitative kinetic data (Ea = 39.6 kJ/mol, first-order dependence, up to 99% yield at room temperature) support its scalability under mild conditions, offering a lower-energy alternative to traditional phosgene-based carbonate synthesis [1].

Enantioselective Synthesis of Chiral Piperazines

The epoxide moiety of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine is a prochiral electrophile. As demonstrated in the patent literature for dropropizine, this intermediate can undergo enantioselective epoxide hydrolysis or kinetic resolution to yield optically enriched 4-phenylpiperazine-1,2-propanediol derivatives [2]. Research groups focused on chiral CNS agents or selective receptor modulators can leverage this compound to access enantiomerically pure building blocks without requiring chiral auxiliaries on the piperazine itself.

DFT-Guided Catalyst Optimization

The DFT-derived Gibbs energy barriers (72 kJ/mol for iodide vs. 97 kJ/mol for bromide catalyzed ring-opening) provide a quantitative framework for optimizing reaction conditions when using 1-(oxiran-2-ylmethyl)-4-phenylpiperazine as a substrate in Lewis acid-catalyzed transformations [1]. Process chemists can use these data to select counterion systems that maximize reaction rate while minimizing byproduct formation, directly impacting process mass intensity (PMI) and cost of goods in scale-up.

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